molecular formula C21H16N2O2 B12885049 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one CAS No. 81252-70-2

2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one

Cat. No.: B12885049
CAS No.: 81252-70-2
M. Wt: 328.4 g/mol
InChI Key: LRVXOBYZXVBSOJ-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one is a polycyclic aromatic compound featuring an isoquinolinone core substituted with a 2-aminophenyl group at position 2, a phenyl group at position 3, and a hydroxyl group at position 4. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

CAS No.

81252-70-2

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2-aminophenyl)-4-hydroxy-3-phenylisoquinolin-1-one

InChI

InChI=1S/C21H16N2O2/c22-17-12-6-7-13-18(17)23-19(14-8-2-1-3-9-14)20(24)15-10-4-5-11-16(15)21(23)25/h1-13,24H,22H2

InChI Key

LRVXOBYZXVBSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with suitable reagents can lead to the formation of the desired isoquinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of isoquinoline derivatives .

Scientific Research Applications

2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogues and Core Variations

2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one
  • Core Structure: Dihydroquinolinone (vs. isoquinolinone in the target compound).
  • Substituents: Chloro and dimethyl groups on the quinoline ring.
  • Synthesis : Microwave-assisted cyclization using InCl₃ catalyst (63% yield) .
  • Crystallinity : Exhibits intermolecular N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å) .
  • Chloro and methyl groups increase lipophilicity but may reduce solubility.
1-(4-Aminophenyl)-1,4-dihydroisoquinolin-3(2H)-one
  • Core Structure: Isoquinolinone (same as target compound).
  • Substituents: 4-Aminophenyl at position 1 (vs. 2-aminophenyl at position 2 in the target).
  • Key Difference: Positional isomerism of the amino group affects electronic distribution. The 4-aminophenyl group may lead to distinct binding modes in biological systems .
2-([1,1'-Biphenyl]-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
  • Core Structure: Dihydroisoquinolinone.
  • Substituents : Biphenyl group at position 2.

Functional Group Modifications

4-Hydroxy-3-substituted Quinolones
  • Example: 4-Hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenylquinolin-2(1H)-one.
  • Synthesis: Epoxide ring-opening reactions to introduce hydroxyl and aminoalkyl groups .
  • Comparison: The 4-hydroxy group (shared with the target compound) enhances hydrogen-bond donor capacity, improving solubility. However, the additional hydroxyethyl-amino side chain in these analogues may increase steric hindrance .
2-(Methyl(pyridin-2-yl)amino)-3-(4-pentylphenyl)isoquinolin-1(2H)-one
  • Substituents: Methyl-pyridinylamino and pentylphenyl groups.
  • The pyridinylamino group introduces basicity, affecting pH-dependent solubility .

Biological Activity

2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one, often referred to as a derivative of isoquinolinone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one is C17H15N1O2C_{17}H_{15}N_{1}O_{2}. The structure features an isoquinoline core with hydroxyl and amino substituents, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that isoquinolinone derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Compound NameCancer TypeMechanism of ActionReference
Isoquinolinone DerivativeBreast CancerApoptosis induction
Isoquinoline AnalogLung CancerCell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives of isoquinolinone can stabilize mast cells and inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Table 2: Overview of Anti-inflammatory Activity

Compound NameInflammatory ModelEffect ObservedReference
Isoquinolinone DerivativeMouse Model of AsthmaReduced cytokine levels
Isoquinoline AnalogIn vitro Macrophage ModelInhibition of TNF-alpha production

Case Studies

Several case studies have explored the therapeutic potential of isoquinolinone derivatives, focusing on their pharmacological profiles and clinical implications.

  • Case Study on Anticancer Activity : A study involving a series of isoquinolinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study utilized both in vitro assays and in vivo models to assess the efficacy and safety profiles of these compounds.
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory activity of 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one in a rat model of arthritis. The results indicated a marked reduction in joint swelling and pain, attributed to the compound's ability to modulate immune responses.

The biological activity of 2-(2-Aminophenyl)-4-hydroxy-3-phenylisoquinolin-1(2H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Cell Signaling Pathways : It can influence pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival.

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